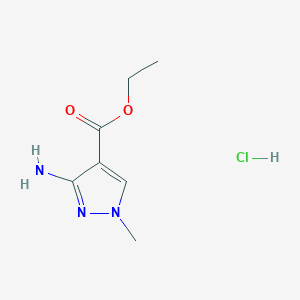

3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

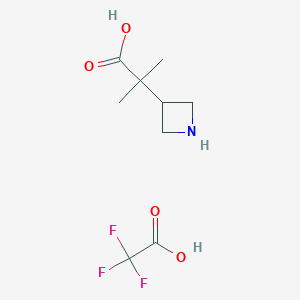

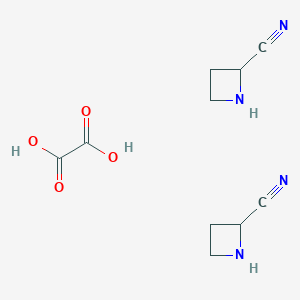

“3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride” is a chemical compound with the molecular formula C5H7N3O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

A practical and straightforward synthesis of 1-methyl-1H-thieno[2,3-c]pyrazoles from 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester has been reported . The 3-substituted ethyl pyrazole-5-sulfonylacetate derivatives were synthesized by the reaction of 3-substituted ethyl 5-bromo-N-methyl-pyrazole-4-carboxylates .

Molecular Structure Analysis

The molecular structure of “3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride” consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is InChI=1S/C5H7N3O2/c1-8-2-3 (5 (9)10)4 (6)7-8/h2H,1H3, (H2,6,7) (H,9,10) .

Chemical Reactions Analysis

Pyrazoles, including “3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride”, are considered privileged scaffolds in medicinal chemistry . They display innumerable chemical, biological, agrochemical, and pharmacological properties .

Physical And Chemical Properties Analysis

The molecular weight of “3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride” is 141.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 81.1 Ų . The compound has a complexity of 150 .

Scientific Research Applications

Organic Synthesis

This compound is an important raw material and intermediate used in organic synthesis . It can be used to create a variety of other compounds, which can then be used in a wide range of applications, from pharmaceuticals to agrochemicals .

Pharmaceuticals

In the pharmaceutical industry, this compound can be used in the synthesis of various drugs . For example, it can be used in the synthesis of Telotristat ethyl, an inhibitor of tryptophan hydroxylase . Telotristat ethyl can be used as the first and only oral treatment, in combination with SSAs, for adult patients with carcinoid syndrome-related diarrhea inadequately controlled by SSA therapy alone .

Agrochemicals

In the field of agrochemicals, this compound can be used in the synthesis of various pesticides and herbicides . These substances can help protect crops from pests and diseases, thereby increasing agricultural productivity.

Dyestuff

This compound can also be used in the production of dyes . The specific properties of the compound can influence the color and other characteristics of the dye, making it useful in a variety of applications, from textiles to printing inks.

Suzuki–Miyaura Coupling

The compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Antifungal Activity

A series of novel 3- (difluoromethyl)-1-methyl-1 H -pyrazole-4-carboxylic acid amides, which can be synthesized from this compound, were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay. Most of them displayed moderate to excellent activities .

Safety and Hazards

Future Directions

Pyrazoles, including “3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride”, have shown luminescent and fluorescent agents . Some of these compounds have important applications in material chemistry and as brightening agents . Others exhibit solvatochromic and electroluminescence properties. These properties suggest potential future directions in the fields of material chemistry and optoelectronics.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity and lead to downstream effects . .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if the compound inhibits an enzyme, it could decrease the production of certain metabolites, affecting cellular functions . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

properties

IUPAC Name |

ethyl 3-amino-1-methylpyrazole-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)5-4-10(2)9-6(5)8;/h4H,3H2,1-2H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBFZEXWDAHURR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300682.png)

![4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride](/img/structure/B6300688.png)

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300690.png)

![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)

![Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B6300740.png)

![2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B6300761.png)

![3-Methoxybicyclo[1.1.1]pentane-1-methanol](/img/structure/B6300763.png)

![Methyl 2-[3-(2-hydroxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B6300786.png)